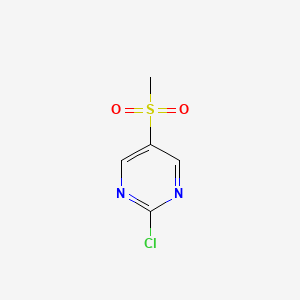

2-Chloro-5-(methylsulfonyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-5-(methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C5H5ClN2O2S . It has a molecular weight of 192.62 g/mol . The IUPAC name for this compound is 2-chloro-5-methylsulfonylpyrimidine .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic scaffold . The compound has a chlorine atom and a methylsulfonyl group attached to the pyrimidine ring .Physical And Chemical Properties Analysis

This compound has several computed properties. It has a XLogP3-AA value of 0.4, indicating its relative hydrophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has one rotatable bond . Its exact mass and monoisotopic mass are both 191.9760263 g/mol . The topological polar surface area is 68.3 Ų .Scientific Research Applications

Reactivity and Synthesis

2-Chloro-5-(methylsulfonyl)pyrimidine exhibits varied reactivity, making it a valuable compound in chemical synthesis. For instance, reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with aliphatic amines yield 2-amino-5-chloro-4-pyrimidinecarboxylic acid, while its carboxylates form 5-amino-2-methylsulfonyl-4-pyrimidinecarboxylates under similar conditions (Blyumin & Volovenko, 2000). Additionally, it has been used in the synthesis of a hydrogen-bond-degenerate tricyclic pyrrolopyrimidine nucleoside and its 5'-triphosphate, showcasing its potential in nucleoside analog development (Williams, Loakes, & Brown, 1998).

Application in Creating New Compounds

This compound is utilized in creating new chemical entities. It reacts with 2-(3,4-dihydro-4-oxo-2-quinazolinyl)acetonitriles to form new nitriles, indicating its utility in diversifying pyrimidine-based structures (Volovenko et al., 2004). Similarly, its reactions with C-nucleophiles lead to a variety of substituted triazolopyrimidines, further expanding its scope in synthetic chemistry (Tanji, Yamamoto, & Higashino, 1989).

Chemoselective Reactions

Studies have detailed chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a related compound, with amines. These findings provide insights into the selectivity and reactivity patterns that could be relevant for this compound (Baiazitov et al., 2013).

Novel Synthesis Methods

Innovative synthesis methods involving this compound have been explored. For instance, a microwave-assisted solution- and solid-phase synthesis of 2-amino-4-arylpyrimidine derivatives has been developed, where 2-methylsulfonyl-pyrimidines, closely related to this compound, were used as precursors (Matloobi & Kappe, 2007).

Structural and Spectroscopic Analysis

Analyzing the structural and spectroscopic properties of related compounds like 4,6-dichloro-2-(methylsulfonyl)pyrimidine helps in understanding the characteristics of this compound. These studies provide insights into the molecular structure, vibrational modes, and electronic transitions (Murthy et al., 2019).

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors

Mode of Action

It’s known that pyrimidine derivatives can undergo reactions with aliphatic amines . For instance, 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid reacts with aliphatic amines to afford 2-amino-5-chloro-4-pyrimidinecarboxylic acid . This suggests that 2-Chloro-5-(methylsulfonyl)pyrimidine may interact with its targets through similar chemical reactions.

Biochemical Pathways

It’s known that pyrimidine derivatives can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound may affect biochemical pathways involving carbon–carbon bond formation.

Result of Action

It’s known that 2-sulfonylpyrimidines can be used for selective protein arylation . This suggests that this compound may have similar effects, potentially leading to changes in protein function.

properties

IUPAC Name |

2-chloro-5-methylsulfonylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-11(9,10)4-2-7-5(6)8-3-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBZGBZRCAUPQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(N=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

321565-33-7 |

Source

|

| Record name | 2-chloro-5-methanesulfonylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2432047.png)

![(Z)-ethyl 2-(acetylimino)-1-benzyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2432048.png)

![4-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2432049.png)

![[2-(2-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-2-yl)methanone](/img/structure/B2432054.png)

![7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2432061.png)

![3-[(4-chlorobenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2432065.png)